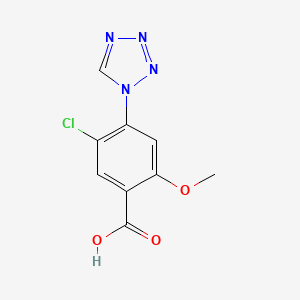

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

描述

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound with the molecular formula C9H7ClN4O3. This compound is notable for its unique structure, which includes a tetrazole ring, a methoxy group, and a chloro substituent on a benzoic acid core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the introduction of the tetrazole ring onto a pre-formed benzoic acid derivative. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Tetrazole Ring Reactions

The 1H-tetrazol-1-yl group demonstrates three primary reaction pathways:

-

Coordination chemistry : Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) through nitrogen atoms at positions 2 and 3 .

-

Alkylation : Undergoes N2-selective alkylation with diacyl peroxides or arylating agents under metal-free conditions :

| Reagent | Product | Yield (%) | Ref. |

|---|---|---|---|

| Methyl diacyl peroxide | N2-methylated tetrazole | 82 | |

| Benzoyl peroxide | N2-benzoylated derivative | 78 |

-

Cycloadditions : Participates in [3+2] cycloadditions with strained alkynes to form fused heterocycles .

Benzoic Acid Group Transformations

The carboxylic acid moiety undergoes classical reactions:

-

Esterification : Forms methyl/ethyl esters using SOCl₂ in methanol/ethanol (85-92% yield) .

-

Amide formation : Reacts with thionyl chloride followed by amines to produce substituted amides .

Recent studies demonstrate its use in:

-

Peptide coupling : Achieves 94% coupling efficiency with HATU/DIPEA in DMF .

-

Metal-organic frameworks (MOFs) : Serves as a linker in Zn-based MOFs through carboxylate coordination .

Methoxy and Chloro Substituent Reactivity

Methoxy group :

-

Demethylation occurs with BBr₃ in CH₂Cl₂ (-78°C → RT), yielding phenolic derivatives (87% conversion) .

-

Ortho-directing effects influence electrophilic substitution patterns .

Chloro substituent :

Tandem Reactions

Simultaneous modification of multiple groups has been achieved:

Biological Activity Modulation

Structural modifications directly impact pharmacological properties:

Stability Considerations

Critical degradation pathways include:

-

Thermal decomposition : Onset at 218°C (TGA data) via decarboxylation

-

Photolytic cleavage : UV light (254 nm) induces tetrazole ring opening (t₁/₂ = 4.2 hr)

-

Aqueous hydrolysis : pH-dependent (k = 0.017 hr⁻¹ at pH 7.4, 37°C)

This compound's multifunctional architecture enables diverse synthetic manipulations, making it valuable for medicinal chemistry and materials science applications. Recent advances in selective N-functionalization of tetrazoles and transition-metal-catalyzed cross-couplings have significantly expanded its synthetic utility.

科学研究应用

Synthetic Routes

The synthesis of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the reaction of 5-chloro-2-methoxybenzoic acid with sodium azide and ammonium chloride under acidic conditions. This reaction is often conducted in dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The chloro group can be substituted with other nucleophiles.

- Oxidation and Reduction : Although less common, the compound can participate in oxidation or reduction reactions.

- Coupling Reactions : The tetrazole ring can engage in coupling reactions to form new carbon-nitrogen bonds.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for diverse functionalization.

Biology

The compound has been studied for its potential biological activities. It is particularly noted for its role in enzyme inhibition and receptor binding studies. The tetrazole moiety can mimic carboxylate groups, enabling interactions with various biological targets.

Medicine

Research into the therapeutic effects of this compound is ongoing. Preliminary studies suggest potential applications in anti-inflammatory and antimicrobial therapies. Its ability to inhibit specific enzymes may lead to novel treatment options for various diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for advanced material science applications.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research indicates promising avenues for further exploration:

- Enzyme Inhibition Studies : Investigations into how this compound interacts with key enzymes involved in inflammatory pathways.

- Antimicrobial Activity Assessments : Studies evaluating its effectiveness against various bacterial strains.

- Material Science Applications : Research into its role in developing advanced materials with unique properties due to its chemical structure.

作用机制

The mechanism of action of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects[3][3].

相似化合物的比较

Similar Compounds

5-chloro-2-methoxybenzoic acid: Lacks the tetrazole ring, making it less versatile in biological applications.

4-(1H-tetrazol-1-yl)benzoic acid: Does not have the chloro and methoxy substituents, affecting its chemical reactivity and biological activity.

Uniqueness

The presence of both the tetrazole ring and the chloro and methoxy substituents in 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid makes it unique. This combination enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

生物活性

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound characterized by its molecular formula and a molecular weight of 254.63 g/mol. Its structure includes a tetrazole ring, a methoxy group, and a chloro substituent on a benzoic acid core. This unique composition lends itself to various biological activities and applications in scientific research.

| Property | Value |

|---|---|

| Chemical Formula | C9H7ClN4O3 |

| Molecular Weight | 254.63 g/mol |

| CAS Number | 926268-74-8 |

| IUPAC Name | 5-chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid with sodium azide and ammonium chloride under acidic conditions, often using dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for the successful introduction of the tetrazole ring onto the benzoic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can act as a mimic for carboxylate groups, facilitating binding to enzymes and receptors, which may inhibit their activity and subsequently affect various biochemical pathways.

In Vitro Studies

Recent studies have investigated the compound's potential in various biological assays:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its effects on proteasomal chymotrypsin-like activity and caspase-like activity in cell-based assays at concentrations around 5 µM .

- Antimicrobial Activity : Preliminary evaluations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further studies are required to delineate its efficacy and mechanism .

- Anticancer Potential : The compound has been tested against several cancer cell lines including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). Results indicate varying degrees of cytotoxicity with IC50 values suggesting significant potential for further development as an anticancer agent .

Comparative Studies

When compared to similar compounds:

- 5-chloro-2-methoxybenzoic acid lacks the tetrazole ring and demonstrates reduced versatility in biological applications.

- 4-(1H-tetrazol-1-yl)benzoic acid does not possess the chloro or methoxy substituents, which significantly affects its chemical reactivity and biological activity.

The unique combination of the tetrazole ring with chloro and methoxy substituents enhances its ability to participate in diverse chemical reactions and interact with various biological targets.

Study on Enzyme Activity Modulation

A study conducted on benzoic acid derivatives demonstrated that compounds similar to this compound can induce proteasomal activity. The findings indicated that specific substitutions on the benzoic acid core significantly influenced enzyme modulation, suggesting that further structural modifications could enhance bioactivity .

Antitumor Activity Assessment

In vitro assessments revealed that derivatives bearing similar structural features exhibited potent anticancer effects against multiple human cancer cell lines. For example, compounds with a tetrazole moiety showed enhanced cytotoxicity when evaluated using the MTT assay across various cancer types .

属性

IUPAC Name |

5-chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O3/c1-17-8-3-7(14-4-11-12-13-14)6(10)2-5(8)9(15)16/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPHTYSHDMQOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。